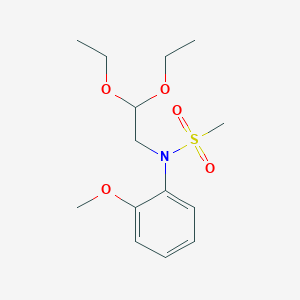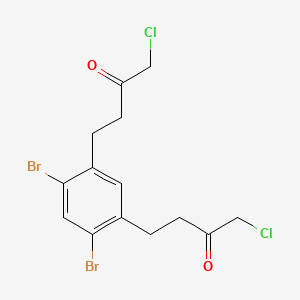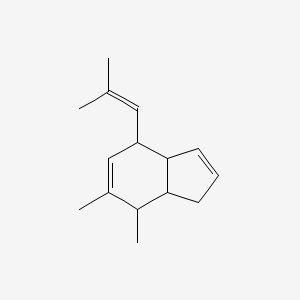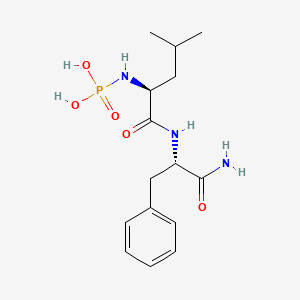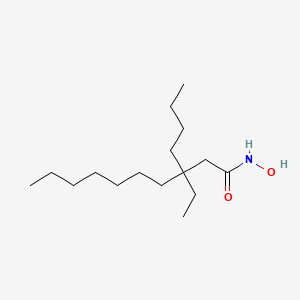
3-Butyl-3-ethyl-N-hydroxydecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-ethyl-N-hydroxydecanamide is an organic compound with the molecular formula C16H33NO2. It is a member of the hydroxamic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-ethyl-N-hydroxydecanamide typically involves the reaction of a decanoic acid derivative with a hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-3-ethyl-N-hydroxydecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxamic acids.
Applications De Recherche Scientifique
3-Butyl-3-ethyl-N-hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Butyl-3-ethyl-N-hydroxydecanamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxamic acid moiety can chelate metal ions, inhibiting the activity of these enzymes. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxydecanamide
- 3-Cyclohexyl-N-hydroxypropanamide
- N-Hydroxycyclobutanecarboxamide
Uniqueness
3-Butyl-3-ethyl-N-hydroxydecanamide is unique due to its specific structural features, such as the butyl and ethyl substituents on the decanamide backbone. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other hydroxamic acids .
Propriétés
Numéro CAS |
88332-52-9 |
|---|---|
Formule moléculaire |
C16H33NO2 |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
3-butyl-3-ethyl-N-hydroxydecanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-7-9-10-11-13-16(6-3,12-8-5-2)14-15(18)17-19/h19H,4-14H2,1-3H3,(H,17,18) |
Clé InChI |
HCOAPURSRFJSTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)(CCCC)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


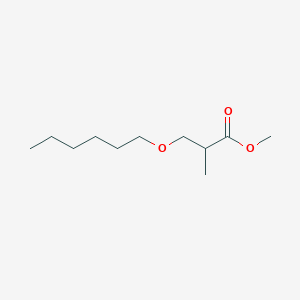
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
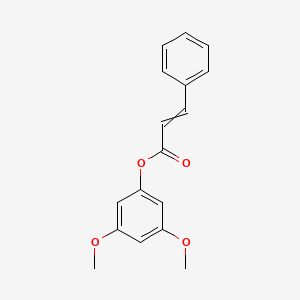
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
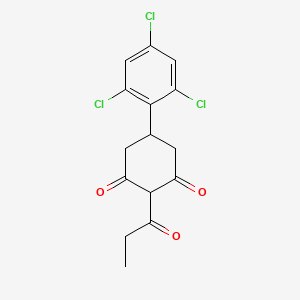
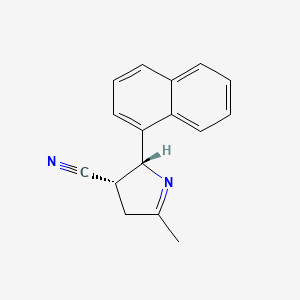
![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
